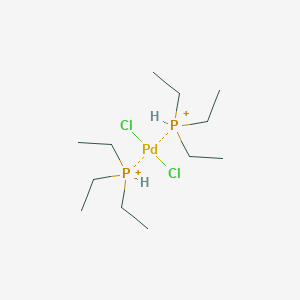
Dichloro bis(triethylphosphine) palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro bis(triethylphosphine) palladium(II) is an organometallic compound that features palladium coordinated with two chloride ions and two triethylphosphine ligands. This compound is widely used in various catalytic processes, particularly in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dichloro bis(triethylphosphine) palladium(II) can be synthesized through the reaction of palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetone, followed by the addition of triethylphosphine. The mixture is then heated to facilitate the formation of the desired complex. The reaction can be represented as follows:
PdCl2+2P(C2H5)3→PdCl2(P(C2H5)3)2
Industrial Production Methods
Industrial production of dichloro bis(triethylphosphine) palladium(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dichloro bis(triethylphosphine) palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and a suitable solvent.
Reductive Elimination: This reaction often occurs under thermal conditions or in the presence of a reducing agent.
Substitution: Common reagents include phosphines, amines, and other ligands. The reaction conditions vary depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can produce an aryl-palladium complex, while substitution with a phosphine ligand can yield a new palladium-phosphine complex.
科学研究应用
Dichloro bis(triethylphosphine) palladium(II) has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.
Industry: It is employed in the production of fine chemicals, polymers, and materials science applications.
作用机制
The mechanism by which dichloro bis(triethylphosphine) palladium(II) exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the ligands and substrates.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with another reagent, forming a new palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Dichloro bis(triphenylphosphine) palladium(II): This compound features triphenylphosphine ligands instead of triethylphosphine. It is also widely used in cross-coupling reactions.
Dichloro bis(tricyclohexylphosphine) palladium(II): This compound features tricyclohexylphosphine ligands and is used in similar catalytic applications.
Uniqueness
Dichloro bis(triethylphosphine) palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The triethylphosphine ligands provide a different steric and electronic environment compared to other phosphine ligands, making it suitable for specific applications where other palladium complexes may not be as effective.
属性
分子式 |
C12H32Cl2P2Pd+2 |
|---|---|
分子量 |
415.7 g/mol |
IUPAC 名称 |
dichloropalladium;triethylphosphanium |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2 |
InChI 键 |
ULYNIEUXPCUIEL-UHFFFAOYSA-N |
规范 SMILES |
CC[PH+](CC)CC.CC[PH+](CC)CC.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
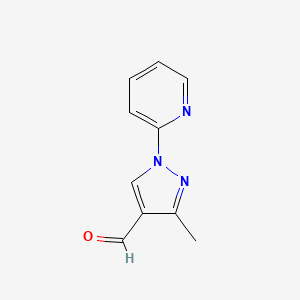
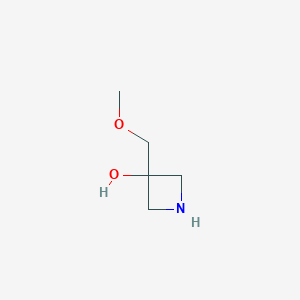

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
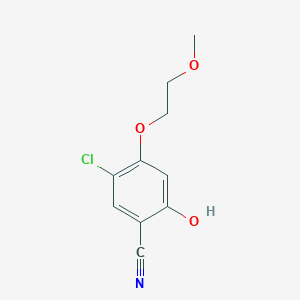
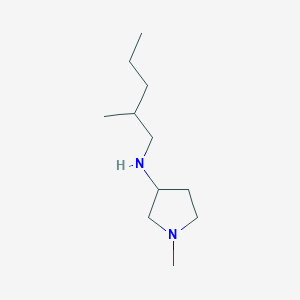

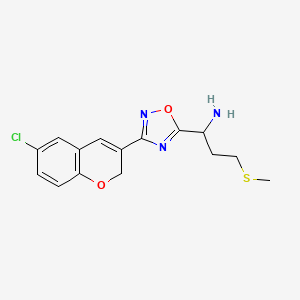
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
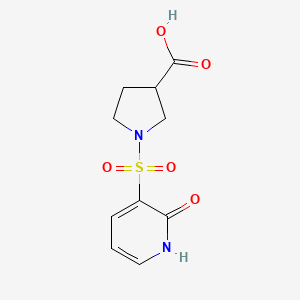
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
